ethyl (4-fluoro-3-nitrophenyl)carbamate
Description
Ethyl (4-fluoro-3-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by a fluoro-substituted nitrobenzene core linked to an ethyl carbamate group. Its structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents, which influence reactivity and biological interactions.
Synthesis: The compound can be synthesized via carbamate formation reactions. For example, reacting 4-fluoro-3-nitroaniline with ethyl chloroformate in the presence of a base like DIPEA (N,N-diisopropylethylamine) in THF (tetrahydrofuran) yields the target carbamate . This method parallels the synthesis of other aryl carbamates, such as 4-nitrophenyl phenylcarbamate (compound 22 in ), where aniline derivatives react with chloroformates .
For instance, fenoxycarb (a phenyl-substituted ethyl carbamate) is a pesticide , and carbamates often serve as protease inhibitors or prodrugs due to their hydrolytic stability .
Properties
IUPAC Name |
ethyl N-(4-fluoro-3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECFDVGVZODXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Research Findings
Carcinogenicity and Toxicity
- Ethyl carbamate is a known carcinogen, inducing lung adenomas in mice via metabolic activation to N-hydroxyethyl carbamate . However, it lacks direct mutagenicity in Salmonella assays, suggesting its carcinogenicity arises from epigenetic mechanisms .
- Vinyl carbamate exhibits 10–100× higher carcinogenic potency than ethyl carbamate, likely due to direct DNA adduct formation via its epoxide metabolite .
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